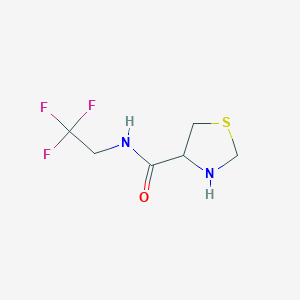
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound with the molecular formula C₉H₇FN₂O and a molecular weight of 178.16 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphthalazin-1-one with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies on its exact mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,2-dihydrophthalazin-1-one: Lacks the fluorine atom, resulting in different reactivity and properties.
8-Fluoro-1,2-dihydrophthalazin-1-one: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-Fluoro-1,2-dihydrophthalazin-1-one: Fluorine atom at a different position, affecting its reactivity and interactions.
Uniqueness
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, offering a balance of stability and reactivity .
Propriétés
Formule moléculaire |
C9H7FN2O |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
8-fluoro-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-9(13)8-6(5-11-12)3-2-4-7(8)10/h2-5H,1H3 |
Clé InChI |
DAAWPPDIXAXWQK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C=CC=C2F)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


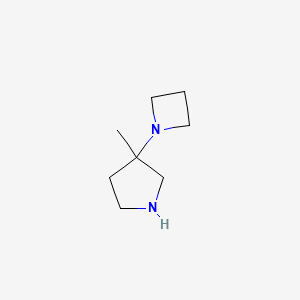
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
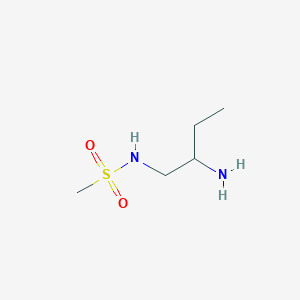


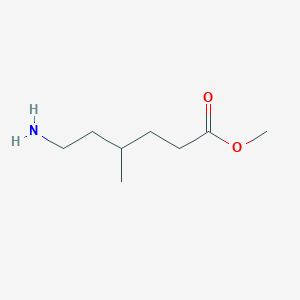

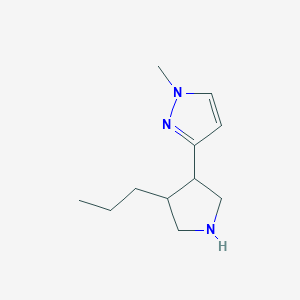
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)

